4,5-Difluoro-3-iso-pentoxybenzoyl chloride
Description
4,5-Difluoro-3-iso-pentoxybenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl core substituted with two fluorine atoms at the 4- and 5-positions, an iso-pentoxy group at the 3-position, and a reactive chloride group at the carbonyl position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials due to its electrophilic reactivity. The fluorine atoms enhance its stability and influence electronic properties, while the iso-pentoxy group contributes to solubility in nonpolar solvents .
Properties
IUPAC Name |
3,4-difluoro-5-(3-methylbutoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2O2/c1-7(2)3-4-17-10-6-8(12(13)16)5-9(14)11(10)15/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCCZIWVACMLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C(=CC(=C1)C(=O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride typically involves the reaction of 4,5-difluoro-3-hydroxybenzoic acid with iso-pentanol under acidic conditions to form the corresponding ester. This ester is then treated with thionyl chloride to yield the desired benzoyl chloride derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process is optimized to minimize waste and maximize yield, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-iso-pentoxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, reacting with an amine would yield the corresponding amide, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
4,5-Difluoro-3-iso-pentoxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated benzoyl chloride moiety allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the benzoyl chloride family, which includes derivatives such as 4-nitrobenzoyl chloride and 3,5-dichlorobenzoyl chloride . Key differentiating factors include:
- Electron-Withdrawing Effects: The fluorine substituents in 4,5-difluoro-3-iso-pentoxybenzoyl chloride increase electrophilicity compared to non-fluorinated analogues, accelerating nucleophilic acyl substitution reactions.
- Steric and Solubility Properties : The iso-pentoxy group provides steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted benzoyl chlorides.
Comparison with Inorganic Chlorides
While the provided evidence focuses on inorganic chlorides (e.g., ammonium chloride, magnesium chloride ), these differ fundamentally from aromatic acyl chlorides:
Chloride Anion Interactions
Evidence from layered double hydroxides (LDHs) highlights chloride anion removal capacities (Table 4, ). Its reactivity is governed by the benzoyl group’s electronic environment rather than ionic interactions.
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack direct data on fluorinated benzoyl chlorides. Comparative studies with structurally similar organic chlorides (e.g., 2,4-difluorobenzoyl chloride) are absent.
- Key Inference: Fluorination and alkoxy substitution synergistically enhance this compound’s stability and reactivity relative to non-fluorinated or shorter-chain analogues.
Biological Activity
4,5-Difluoro-3-iso-pentoxybenzoyl chloride is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of fluorine atoms and an iso-pentoxy group, suggests possible interactions with biological molecules that could lead to therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride can be represented as follows:
This structure includes:
- Fluorine atoms at positions 4 and 5 on the benzene ring.
- An iso-pentoxy group attached to the benzoyl moiety.
Biological Activity Overview
Research indicates that 4,5-Difluoro-3-iso-pentoxybenzoyl chloride exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are primarily attributed to its ability to interact with specific biomolecules and cellular pathways.
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen in clinical settings.
Anti-inflammatory Effects
In vitro studies have demonstrated that 4,5-Difluoro-3-iso-pentoxybenzoyl chloride can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
-
Case Study: Treatment of Bacterial Infections
- Objective: To evaluate the effectiveness of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride in treating bacterial infections in a clinical setting.
- Findings: Patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard antibiotic therapy.
-
Case Study: Anti-inflammatory Response in Animal Models
- Objective: To assess the anti-inflammatory effects of the compound in animal models of arthritis.
- Findings: The treated group exhibited reduced swelling and pain levels, alongside lower cytokine levels compared to controls.
The biological activity of 4,5-Difluoro-3-iso-pentoxybenzoyl chloride is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Immune Response: It appears to modulate immune responses by affecting cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
